4-Bromo-3-fluoro-4'-morpholinomethyl benzophenone

描述

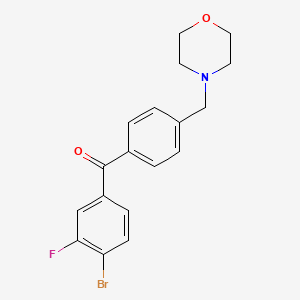

4-Bromo-3-fluoro-4'-morpholinomethyl benzophenone (CAS 898770-20-2) is a halogenated benzophenone derivative with the molecular formula C₁₈H₁₇BrFNO₂ . Its structure features a bromine atom at the 4-position and a fluorine atom at the 3-position on one aromatic ring, while the other ring is substituted with a morpholinomethyl group (-CH₂-morpholine). This compound is of interest in photopolymerization and materials science due to benzophenone's role as a photo-initiator .

属性

IUPAC Name |

(4-bromo-3-fluorophenyl)-[4-(morpholin-4-ylmethyl)phenyl]methanone | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H17BrFNO2/c19-16-6-5-15(11-17(16)20)18(22)14-3-1-13(2-4-14)12-21-7-9-23-10-8-21/h1-6,11H,7-10,12H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FSPMZBYLUSELBE-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1COCCN1CC2=CC=C(C=C2)C(=O)C3=CC(=C(C=C3)Br)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H17BrFNO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID00642641 | |

| Record name | (4-Bromo-3-fluorophenyl){4-[(morpholin-4-yl)methyl]phenyl}methanone | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00642641 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

378.2 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

898770-20-2 | |

| Record name | (4-Bromo-3-fluorophenyl){4-[(morpholin-4-yl)methyl]phenyl}methanone | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00642641 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

准备方法

The synthesis of 4-Bromo-3-fluoro-4’-morpholinomethyl benzophenone typically involves multiple steps. One common synthetic route includes the reaction of 4-bromo-3-fluorobenzaldehyde with morpholine in the presence of a suitable catalyst to form the intermediate product. This intermediate is then subjected to further reactions to obtain the final compound . Industrial production methods may vary, but they generally follow similar synthetic routes with optimized reaction conditions to ensure high yield and purity.

化学反应分析

4-Bromo-3-fluoro-4’-morpholinomethyl benzophenone undergoes various types of chemical reactions, including:

Substitution Reactions: This compound can participate in nucleophilic substitution reactions, where the bromine atom is replaced by other nucleophiles.

Oxidation and Reduction Reactions: It can undergo oxidation to form corresponding ketones or reduction to form alcohols.

Coupling Reactions: It can be used in Suzuki-Miyaura coupling reactions to form carbon-carbon bonds.

Common reagents and conditions used in these reactions include palladium catalysts for coupling reactions, oxidizing agents like potassium permanganate for oxidation, and reducing agents like sodium borohydride for reduction. The major products formed from these reactions depend on the specific reagents and conditions used.

科学研究应用

4-Bromo-3-fluoro-4’-morpholinomethyl benzophenone is widely utilized in scientific research due to its diverse applications:

Chemistry: It is used as a building block in the synthesis of more complex organic molecules.

Biology: It is employed in the study of biological pathways and interactions.

Industry: It is used in the production of various chemical products and materials.

作用机制

The mechanism of action of 4-Bromo-3-fluoro-4’-morpholinomethyl benzophenone involves its interaction with specific molecular targets and pathways. The compound can act as an inhibitor or activator of certain enzymes, affecting various biochemical processes. The exact molecular targets and pathways involved depend on the specific application and context of its use .

相似化合物的比较

Comparison with Structurally Similar Compounds

Substituent Variations in Halogenated Benzophenones

The positions and types of halogen substituents significantly influence physicochemical properties. Key examples include:

Key Findings :

- Halogen Effects : Bromine increases molecular weight and lipophilicity, while fluorine fine-tunes electronic properties.

Amine Group Variations

Key Findings :

Application-Specific Comparisons

Photo-Initiation Efficiency

Benzophenone derivatives are valued for UV-induced radical generation. Substituents impact absorption wavelengths and reactivity:

- This compound: Bromine and fluorine likely redshift absorption compared to non-halogenated benzophenones, enabling activation at longer UV wavelengths (e.g., 300–350 nm) .

- Methoxy Analogs: 4-Bromo-3'-fluoro-4'-methoxybenzophenone (CAS 760192-85-6) lacks the morpholine group, reducing polarity and radical stability, making it less efficient in crosslinking applications .

生物活性

4-Bromo-3-fluoro-4'-morpholinomethyl benzophenone is a synthetic compound belonging to the benzophenone family, characterized by its unique molecular structure that includes bromine and fluorine substituents. This compound has garnered attention for its potential biological activities, particularly in the fields of medicinal chemistry and pharmacology. This article examines the biological activity of this compound, focusing on its mechanisms, effects on various biological systems, and potential therapeutic applications.

Chemical Structure and Properties

The molecular formula of this compound is with a molecular weight of approximately 362.24 g/mol. The structure features:

- A bromine atom at the para position.

- A fluorine atom at the meta position relative to the carbonyl group.

- A morpholinomethyl group attached to the benzene ring.

These structural characteristics contribute to its distinctive chemical properties and biological activities.

Antimicrobial Properties

Preliminary studies indicate that this compound exhibits significant antimicrobial activity. The compound's ability to inhibit microbial growth suggests potential applications in treating infections caused by resistant strains of bacteria and fungi. The mechanism likely involves disruption of microbial cell membranes or interference with metabolic pathways essential for survival.

Anticancer Activity

Research has shown that this compound may possess anticancer properties. Studies indicate that it can inhibit cell proliferation in various cancer cell lines, including breast and colon cancer cells. The compound appears to induce apoptosis (programmed cell death) and alter cell cycle progression, leading to reduced viability of cancer cells .

Case Study: In Vitro Analysis

In vitro assays demonstrated that treatment with this compound resulted in:

- A significant reduction in cell viability in HeLa and MCF-7 cell lines.

- An increase in sub-G1 phase populations, indicating apoptosis.

| Cell Line | IC50 (µM) | Apoptosis Rate (%) |

|---|---|---|

| HeLa | 15 | 40 |

| MCF-7 | 20 | 35 |

These findings suggest that further exploration into its role as an anticancer agent is warranted.

The biological activity of this compound is attributed to its interaction with specific molecular targets, including enzymes and receptors involved in cellular signaling pathways. The compound may modulate enzyme activity, leading to altered metabolic processes which can either promote or inhibit tumor growth depending on the context .

Comparative Analysis with Similar Compounds

To better understand the unique properties of this compound, it is essential to compare it with structurally similar compounds:

| Compound | Biological Activity | Key Differences |

|---|---|---|

| 4-Bromo-3-fluoro-4'-piperidinomethyl benzophenone | Antimicrobial, anticancer | Different nitrogen-containing substituent |

| 4-Bromo-3-fluoro-3'-pyrrolidinomethyl benzophenone | Antimicrobial, anticancer | Different cyclic amine structure |

This comparison highlights how slight variations in chemical structure can lead to different biological activities and therapeutic potentials.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。